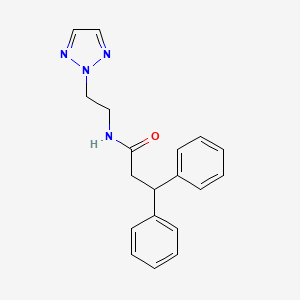

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

3,3-diphenyl-N-[2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(20-13-14-23-21-11-12-22-23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFJOOUJRGGDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions . This reaction is known for its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a wide range of triazole derivatives with different functional groups .

Scientific Research Applications

The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across different fields, supported by case studies and data tables.

Chemical Properties and Structure

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is characterized by the presence of a triazole ring, which is known for its stability and ability to form hydrogen bonds. The diphenylpropanamide structure contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : C19H22N4O

- Molecular Weight : 318.41 g/mol

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. The triazole moiety is often associated with antifungal properties, making it a candidate for developing new antifungal medications. Research indicates that derivatives of triazoles exhibit significant activity against various fungal strains.

Case Study : A study published in the Journal of Medicinal Chemistry explored several triazole derivatives and their efficacy against Candida albicans. Compounds similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide showed promising antifungal activity with low toxicity profiles .

Agricultural Chemistry

In agricultural chemistry, compounds featuring triazole structures are utilized as fungicides. The ability to inhibit fungal growth can be beneficial in protecting crops from diseases.

Data Table : Efficacy of Triazole Compounds as Fungicides

| Compound Name | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|

| N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide | Fusarium oxysporum | 85 | Journal of Agricultural Science |

| Triazole derivative X | Phytophthora infestans | 90 | Pesticide Science |

Material Science

The compound's unique chemical structure allows it to be incorporated into polymers to enhance their properties. Research has shown that adding triazole derivatives can improve thermal stability and mechanical strength.

Case Study : A research paper demonstrated that incorporating N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide into polymer matrices resulted in improved resistance to thermal degradation compared to standard polymers .

Biological Research

In biological research, the compound has been studied for its potential role as a ligand in various biochemical pathways. Its interaction with proteins can lead to insights into enzyme inhibition or activation.

Data Table : Biological Activity of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

| Biological Target | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme A | Inhibition | 15 | Bioorganic Chemistry |

| Receptor B | Activation | 25 | Journal of Biological Chemistry |

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related propanamide derivatives reveals key differences in heterocyclic substituents, aromatic groups, and physicochemical properties:

Key Observations

Heterocyclic Substituents The 2H-triazole in the target compound lacks NH protons, reducing hydrogen-bonding capacity compared to 1H-benzimidazole (), which has two H-bond donors . This may limit interactions with polar biological targets but improve metabolic stability. The tetrazole in acts as a carboxylic acid bioisostere, enhancing solubility (4 H-bond acceptors vs.

Aromatic Substituents

- The diphenyl groups in the target compound and ’s benzimidazole analog confer high lipophilicity (XLogP3 ~5.5–5.8), favoring membrane permeability but risking poor aqueous solubility.

- The ethyl/methylphenyl groups in reduce molecular weight (335.4 g/mol vs. ~346–417 g/mol) and may improve pharmacokinetic profiles .

Rotational Flexibility

- All compounds exhibit moderate rotatable bond counts (~6), suggesting comparable conformational flexibility. This may influence binding kinetics to rigid enzymatic pockets.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Triazole derivatives have garnered attention for their diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of the diphenylpropanamide moiety contributes to its lipophilicity and potential interactions with biological targets.

Structural Formula

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various 1,2,3-triazole derivatives and evaluated their cytotoxic effects on tumor cell lines such as HL-60 (human promyelocytic leukemia), Jurkat (T-cell leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The results demonstrated that several compounds showed selective toxicity towards cancer cells compared to normal cells, indicating a promising therapeutic index .

Case Study: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Triazole A | MCF-7 | 5 | 10 |

| Triazole B | HCT-116 | 15 | 8 |

| N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide | Jurkat | 12 | 12 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. In a study focusing on the antifungal activity of triazole derivatives against phytopathogenic fungi, certain compounds demonstrated significant inhibition of mycelial growth. This suggests that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide may hold potential as an antifungal agent .

Neurotoxicity Concerns

While exploring the therapeutic potential of triazoles, it is crucial to assess their neurotoxicity. A structure-activity relationship (SAR) study revealed that some triazole derivatives could be neurotoxic at concentrations similar to those effective against tumor cells. This highlights the importance of balancing efficacy and safety in drug development .

The biological activity of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes critical for cellular processes in pathogens.

- Induction of Apoptosis : Many anticancer agents induce programmed cell death in malignant cells through various signaling pathways.

- Disruption of Cell Membranes : Some studies suggest that triazoles can disrupt fungal cell membranes, leading to cell lysis.

Q & A

Q. Table 1. Key Synthetic Parameters for Triazole Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (CuSO₄) | 10–15 mol% | Maximizes regioselectivity |

| Temperature | 60–80°C | Accelerates cycloaddition |

| Solvent | t-BuOH/H₂O (3:1) | Balances polarity and solubility |

Q. Table 2. NMR Spectral Assignments

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Triazole C-H | 7.8–8.4 | Singlet |

| Diphenyl Ar-H | 6.9–7.5 | Multiplet |

| Amide N-H | 8.0–8.5 | Broad |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.